molecular formula C16H12F3NO3 B12635159 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one CAS No. 921932-56-1

4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one

Cat. No.: B12635159
CAS No.: 921932-56-1
M. Wt: 323.27 g/mol
InChI Key: BVGZDGJORQLCCU-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetophenone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is primarily related to its ability to interact with biological molecules through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

    4,4,4-Trifluoro-3-(4-aminophenyl)-1-phenylbutan-1-one: Similar structure but with an amino group instead of a nitro group.

    4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one: Contains a methoxy group instead of a nitro group.

    4,4,4-Trifluoro-3-(4-chlorophenyl)-1-phenylbutan-1-one: Features a chloro group instead of a nitro group.

Uniqueness: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the development of pharmaceuticals and advanced materials .

Properties

CAS No.

921932-56-1

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

IUPAC Name

4,4,4-trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)14(10-15(21)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(22)23/h1-9,14H,10H2

InChI Key

BVGZDGJORQLCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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